molecular formula C17H19NO3 B5708626 (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE

(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE

Cat. No.: B5708626
M. Wt: 285.34 g/mol
InChI Key: MIJDHRVUCAISKA-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE typically involves the condensation of 4-(benzyloxy)-2-methoxybenzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted benzyl compounds.

Scientific Research Applications

(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar structural features but different functional groups.

    2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.

Uniqueness

(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(NE)-N-[1-(2-methoxy-4-phenylmethoxyphenyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-16(18-19)15-10-9-14(11-17(15)20-2)21-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJDHRVUCAISKA-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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